molecular formula C11H12N4O3S B570500 Sulfamethoxypyridazine-d3 CAS No. 1172846-03-5

Sulfamethoxypyridazine-d3

Cat. No. B570500
M. Wt: 283.32
InChI Key: VLYWMPOKSSWJAL-FIBGUPNXSA-N
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Description

Sulfamethoxypyridazine-d3 is an analytical standard . It is also known by the synonyms 4-Amino-N-(6-methoxy-d3-3-pyridazinyl)benzenesulfonamide and N1-(6-Methoxy-d3-3-pyridazinyl)sulfanilamide .


Synthesis Analysis

Sulfamethoxypyridazine D3 is a deuterated form of the antibacterial drug Sulfamethoxypyridazine . It is a member of the Sulfonamide class of antibiotics which work by inhibiting the growth of bacteria by interfering with the synthesis of folic acid .


Molecular Structure Analysis

The empirical formula of Sulfamethoxypyridazine-d3 is C11D3H9N4O3S . It has a molecular weight of 283.32 .


Chemical Reactions Analysis

Sulfamethoxypyridazine-d3 is a sulfonamide . Sulfonamides are known to work by inhibiting the growth of bacteria by interfering with the synthesis of folic acid .


Physical And Chemical Properties Analysis

Sulfamethoxypyridazine-d3 has a molecular weight of 283.32 . It is a non-combustible solid . The flash point is not applicable .

Scientific Research Applications

3. Analyzing the State of Computer Science Research

  • Application Summary: Sulfamethoxypyridazine-d3 is used in the analysis of computer science research trends. The research involves the use of a massive dataset of scholarly metadata, known as D3, to identify trends in research activity, productivity, focus, bias, accessibility, and impact of computer science research .
  • Methods of Application: The study involves the retrieval of more than 6 million publications from DBLP and the extraction of pertinent metadata (e.g., abstracts, author affiliations, citations) from the publication texts to create the DBLP Discovery Dataset (D3) .
  • Results: The findings show that computer science is a growing research field (15% annually), with an active and collaborative research community .

4. Photodynamic Therapy Support Supplements

  • Application Summary: Sulfamethoxypyridazine-d3 is used in photodynamic therapy support supplements. Photodynamic therapy is an unconventional yet increasingly common method of treating dermatological diseases and cancer .
  • Methods of Application: The study involves the use of photodynamic therapy support supplements in the treatment of dermatological diseases and cancer .

5. Large-Scale Oral Treatment Study

  • Application Summary: Sulfamethoxypyridazine-d3 is used in a large-scale oral treatment study. The study involves the use of a lead compound “D3”, an all d-enantiomeric-peptide, which specifically eliminates Aβ oligomers in vitro .
  • Methods of Application: The study involves the use of the lead compound “D3” in the treatment of diseases .

6. Development and In Vivo Evaluation of a Novel Vitamin D3 Oral Supplement

  • Application Summary: Sulfamethoxypyridazine-d3 is used in the development and in vivo evaluation of a novel Vitamin D3 oral supplement. The supplement is used in the treatment of diseases that express vitamin D3 receptors .
  • Methods of Application: The study involves the use of a novel Vitamin D3 oral supplement in the treatment of diseases .

Safety And Hazards

Sulfamethoxypyridazine-d3 is classified as a skin irritant and can cause serious eye damage . It may also cause respiratory irritation . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

properties

CAS RN

1172846-03-5

Product Name

Sulfamethoxypyridazine-d3

Molecular Formula

C11H12N4O3S

Molecular Weight

283.32

IUPAC Name

4-amino-N-[6-(trideuteriomethoxy)pyridazin-3-yl]benzenesulfonamide

InChI

InChI=1S/C11H12N4O3S/c1-18-11-7-6-10(13-14-11)15-19(16,17)9-4-2-8(12)3-5-9/h2-7H,12H2,1H3,(H,13,15)/i1D3

InChI Key

VLYWMPOKSSWJAL-FIBGUPNXSA-N

SMILES

COC1=NN=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N

synonyms

4-Amino-N-(6-methoxy-3-pyridazinyl)-benzenesulfonamide-d3;  3-Methoxy-6-sulfanilamidopyridazine-d3;  6-Sulfanilamido-3-methoxypyridazine-d3;  Sultirene-d3;  N1-(6-Methoxy-3-pyridazinyl)sulfanilamide-d3;  Paramid-d3;  Paramid Supra-d3; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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